molecular formula C16H8NNa3O9S3 B134379 Trisodium 8-aminopyrene-1,3,6-trisulfonate CAS No. 196504-57-1

Trisodium 8-aminopyrene-1,3,6-trisulfonate

Cat. No. B134379
M. Wt: 523.4 g/mol
InChI Key: XSTNYACEWLNWPY-UHFFFAOYSA-K
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Description

Trisodium 8-aminopyrene-1,3,6-trisulfonate, also known as APTS, is a water-soluble anionic fluorescent dye . It is used as a fluorescence reagent and has been demonstrated to have a high level of detection sensitivity for sugars . The fluorescence intensity of APTS remains nearly constant over a pH range from 4 to 10 .


Molecular Structure Analysis

The molecular formula of APTS is C16H8NNa3O9S3 . Its molecular weight is 523.40 . The structure of APTS involves an aromatic amine which can be reversibly coupled to aldehydes and ketones .


Chemical Reactions Analysis

APTS can be used to detect the presence of chloride ions . The aromatic amine of APTS can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .


Physical And Chemical Properties Analysis

APTS is a solid substance with a melting point of ≥250 °C (lit.) . It is soluble in DMF, DMSO, and water . The fluorescence of APTS is λex 420 nm; λem 500 nm in 0.1 M Tris pH 7.4 (quenching with Vitamin B1), λex 488 nm; λem 520 nm (lit.) .

Scientific Research Applications

Colorimetric and Fluorescent Sensor Applications

TAPTS has been employed as a colorimetric and fluorescent probe. For example, it has been used for the detection of arginine and lysine in aqueous solutions, demonstrating its potential as a sensitive sensor for amino acids (Bhosale et al., 2017).

Oligosaccharide Analysis

In the field of oligosaccharide analysis, TAPTS-based labeling tags have been synthesized and applied for capillary electrophoresis-mass spectrometry. This application is significant for understanding glycan structures and compositions, enhancing the analytical capabilities in glycobiology (Krenkova et al., 2020).

Photoacidity Studies

TAPTS has been studied for its photoacidity characteristics. Investigations into the excited-state proton transfer dynamics of TAPTS reveal insights into the behavior of photoacids in aqueous environments, contributing to a deeper understanding of photophysical processes (Spry & Fayer, 2008).

Development of Smart Materials

TAPTS has been incorporated into waterborne polyurethane to develop high fluorescent, pH-sensitive coatings. This application demonstrates the potential of TAPTS in creating smart materials with environmental sensing capabilities (Kumar et al., 2018).

Traditional Medicine Research

In traditional Chinese medicine research, TAPTS has been utilized for labeling carboxyl fractions, improving the detection sensitivity and aiding in pharmacokinetics studies. This application showcases the role of TAPTS in enhancing the analytical techniques used in herbal medicine research (Liu, 2012).

Safety And Hazards

APTS is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the hazard classifications . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

The aromatic amine of APTS can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes . This suggests potential future applications in the development of new biotinylated probes.

properties

IUPAC Name

trisodium;8-aminopyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNYACEWLNWPY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8NNa3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431754
Record name APTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

CAS RN

196504-57-1
Record name APTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium 8-aminopyrene-1,3,6-trisulfonate
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Trisodium 8-aminopyrene-1,3,6-trisulfonate
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Trisodium 8-aminopyrene-1,3,6-trisulfonate
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Reactant of Route 5
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Reactant of Route 6
Trisodium 8-aminopyrene-1,3,6-trisulfonate

Citations

For This Compound
24
Citations
A Guttman - Journal of Chromatography A, 1997 - Elsevier
The monosaccharide composition analysis described in this paper employs capillary electrophoretic separation of sugar monomers liberated from glycoproteins or oligosaccharides, by …
Number of citations: 145 www.sciencedirect.com
MA Roberts, HJ Zhong, J Prodolliet… - … of Chromatography A, 1998 - Elsevier
A method is described for the separation and quantitation of unhydrolyzed carrageenan polysaccharides (molecular mass approx. 3·10 5 rel. mol mass) by capillary electrophoresis. …
Number of citations: 45 www.sciencedirect.com
Z Köstereli - 2015 - infoscience.epfl.ch
In this work, fluorescent-based chemosensors for the detection of important analytes in aqueous solution are described. The sensors are based on different detection concepts, …
Number of citations: 6 infoscience.epfl.ch
J Partyka, J Krenkova, R Cmelik, F Foret - Journal of chromatography A, 2018 - Elsevier
The labeling by amino acids and peptides was investigated for sensitive and fast analyses of oligosaccharides and N-linked glycans by capillary electrophoresis-mass spectrometry (CE-…
Number of citations: 16 www.sciencedirect.com
MA Roberts, B Quemener - Trends in food science & technology, 1999 - Elsevier
Introduction The trivial namecarrageenan'is used to name a class of galactan polysaccharides that occur, like agars, as cell wall constituents in numerous species of red seaweed (…
Number of citations: 79 www.sciencedirect.com
MAL de Oliveira, BLS Porto, CA Bastos… - Analytical …, 2016 - pubs.rsc.org
A review of the literature covering the evolution of amino acid, protein, lipid and carbohydrate analysis in food samples by electromigration techniques over the last 20 years is presented…
Number of citations: 29 pubs.rsc.org
Z El Rassi - Carbohydrate Analysis by Modern Liquid Phase …, 2021 - Elsevier
The main objective of this chapter is to update the chapter published in the previous book edition of the same title, in order to provide the reader a continuity in the coverage of the topic …
Number of citations: 1 www.sciencedirect.com
Z El Rassi - Journal of chromatography library, 2002 - Elsevier
Publisher Summary This chapter discusses the use of two electrically driven microcolumn separation techniques in the analysis of carbohydrates: capillary electrophoresis (CE) and …
Number of citations: 9 www.sciencedirect.com
Y Brummer, SW Cui - Food polysaccharides and their applications, 2006 - academia.edu
Polymers categorized under the common heading polysaccharide are varied with respect to constituent monomers, conformation, molecular size or weight, and resulting functionalities …
Number of citations: 23 www.academia.edu
X Kang, W Gao, Y Cheng, B Yu, B Cui… - Industrial Crops and …, 2023 - Elsevier
This study investigated the changes in the structure and properties of starch derived from waxy, stick, and H37 sorghum varieties at various stages of development. The results indicated …
Number of citations: 2 www.sciencedirect.com

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